

# Physicochemical Characterization of 2-Piperazin-1-ylNicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Piperazin-1-ylNicotinic acid

Cat. No.: B1303619

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This technical guide provides a comprehensive overview of the physicochemical characterization of **2-piperazin-1-ylNicotinic acid**. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the compound's properties, experimental protocols for their determination, and relevant biochemical context.

## Introduction

**2-Piperazin-1-ylNicotinic acid** is a heterocyclic compound incorporating both a piperazine and a nicotinic acid moiety. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds.<sup>[1]</sup> Nicotinic acid (niacin or vitamin B3) and its derivatives are also of significant interest due to their diverse biological roles.<sup>[2]</sup> The combination of these two pharmacophores in **2-piperazin-1-ylNicotinic acid** suggests its potential for various pharmacological applications, making a thorough understanding of its physicochemical properties crucial for drug discovery and development.

Physicochemical properties such as solubility, lipophilicity (logP), and ionization constant (pKa) are fundamental to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability and therapeutic efficacy.<sup>[3]</sup> This guide outlines the key physicochemical characteristics of **2-piperazin-1-ylNicotinic acid** and provides standardized experimental methodologies for their determination.

## Physicochemical Properties

Due to the limited availability of specific experimental data for **2-piperazin-1-yl**nicotinic acid, the following table includes data for the closely related isomer, 2-piperazin-1-ylisonicotinic acid, where available. These values provide an estimate, but experimental determination for the specific compound is essential.

Property	Value (for 2-piperazin-1-ylisonicotinic acid)	Data Type
IUPAC Name	2-(Piperazin-1-yl)nicotinic acid	-
CAS Number	914637-26-6	Identifier
Chemical Formula	C <sub>10</sub> H <sub>13</sub> N <sub>3</sub> O <sub>2</sub>	Structural
Molecular Weight	207.23 g/mol	Calculated
Melting Point	Not available	Experimental
Boiling Point	Not available	Experimental
Solubility	Not available	Experimental
pKa	Not available	Experimental
LogP (Octanol-Water)	Not available	Experimental

Data for 2-piperazin-1-ylisonicotinic acid obtained from Amerigo Scientific.[\[4\]](#)

## Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible physicochemical data. The following sections describe the methodologies for determining key properties of **2-piperazin-1-yl**nicotinic acid.

### Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that affects drug absorption and formulation. The shake-flask method is a widely accepted standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method

- Preparation: An excess amount of **2-piperazin-1-yl**nicotinic acid is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
- Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.
- Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Replication: The experiment is repeated at least in triplicate to ensure accuracy.

## Determination of Lipophilicity (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which influences its ability to cross biological membranes.

Protocol: Shake-Flask Method for LogP/LogD

- System Preparation: Equal volumes of n-octanol (pre-saturated with aqueous buffer) and an aqueous buffer (pre-saturated with n-octanol) are added to a vial. For LogD, the aqueous phase is a buffer of a specific pH (e.g., 7.4). For LogP, the pH is adjusted to ensure the compound is in its neutral form.
- Compound Addition: A known amount of **2-piperazin-1-yl**nicotinic acid is added to the biphasic system.
- Equilibration: The mixture is vortexed to facilitate partitioning and then gently agitated for several hours to reach equilibrium.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Quantification: The concentration of the compound in both the n-octanol and aqueous phases is measured using an appropriate analytical technique (e.g., HPLC-UV).

- Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

## Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. Potentiometric titration is a common and accurate method for pKa determination.

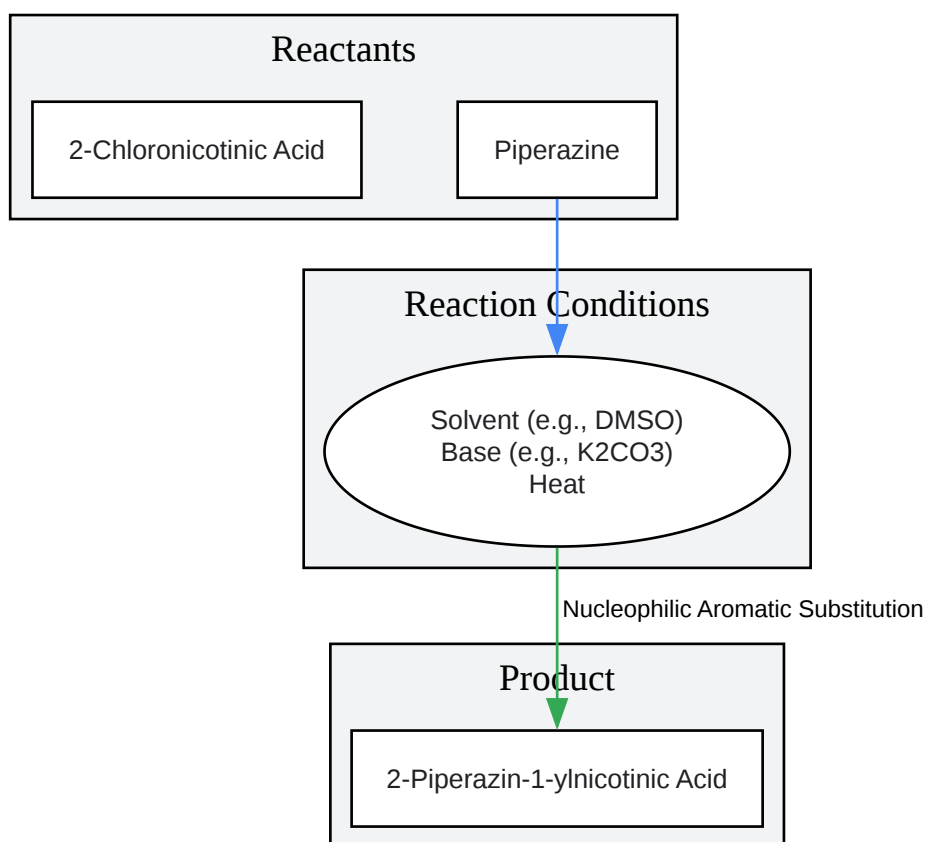
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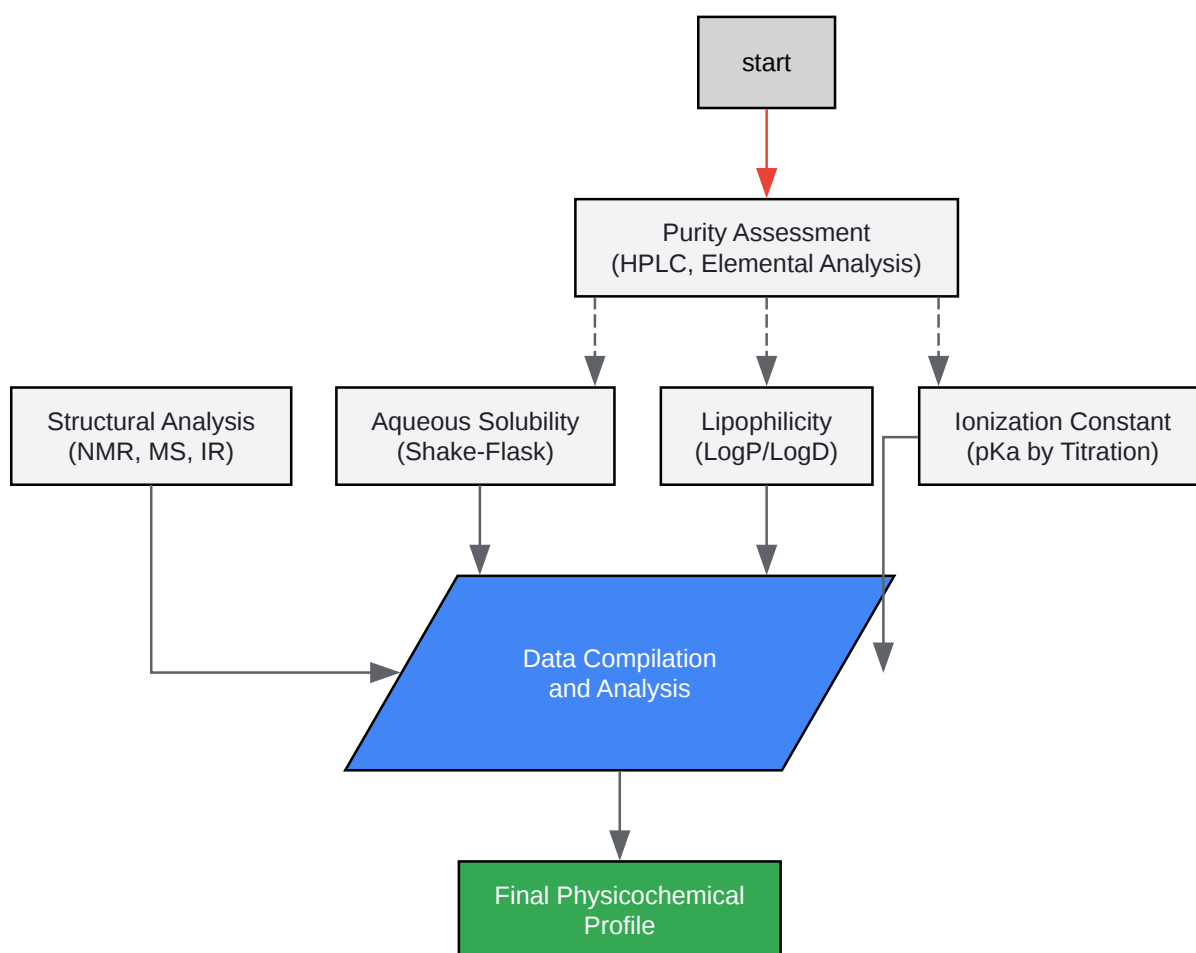
Protocol: Potentiometric Titration

- Sample Preparation: A precise amount of **2-piperazin-1-ylnicotinic acid** is dissolved in a known volume of water, often with a co-solvent like methanol if solubility is low.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
- Data Analysis: The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a molecule with multiple ionizable groups, multiple inflection points and pKa values will be observed.

## Visualizations

The following diagrams illustrate a plausible synthetic pathway and a general workflow for the physicochemical characterization of **2-piperazin-1-ylnicotinic acid**.





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